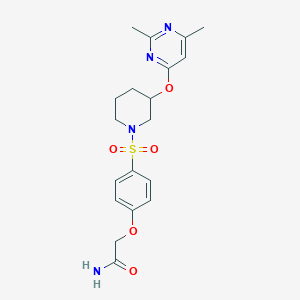![molecular formula C17H12F2N2O2 B2974528 3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide CAS No. 946209-64-9](/img/structure/B2974528.png)
3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of difluoro substituents on the benzene ring and an oxazole moiety
Mecanismo De Acción
Target of Action
The primary target of “3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide” is the MAP kinases , specifically the p38 kinase (MAPK14/CSBP/RK kinase) . MAP kinases are crucial components of cellular signaling pathways and play a significant role in various biological processes such as cell growth, differentiation, and response to inflammatory cytokines and physical stress .
Mode of Action
“this compound” acts as a potent inhibitor of the MAP kinases . It binds to the kinase and inhibits its activity, thereby disrupting the signaling pathways that rely on this kinase .
Biochemical Pathways
By inhibiting the MAP kinases, “this compound” affects several biochemical pathways. These pathways are involved in the regulation of various cellular processes, including inflammation, cell growth, and differentiation . The downstream effects of this disruption can lead to changes in cell behavior and function .
Result of Action
The molecular and cellular effects of “this compound” are primarily due to its inhibition of the MAP kinases . This can lead to a reduction in inflammation and other disorders related to the overactivity of these kinases . It has potential applications in the treatment of conditions such as inflammation, osteoarthritis, rheumatoid arthritis, cancer, reperfusion or ischemia in stroke or heart attack, and autoimmune diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoro substituents: This step involves the fluorination of the benzene ring, which can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling of the oxazole and benzamide moieties: This step involves the formation of an amide bond between the oxazole derivative and the benzoyl chloride under basic conditions, typically using a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Substitution reactions: The difluoro substituents can be replaced by other functional groups under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The amide bond can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide has several scientific research applications:
Medicinal chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material science: The compound can be used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological research: It can be used as a probe to study biological processes and interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
3,4-difluorobenzamide: Lacks the oxazole moiety, resulting in different chemical and biological properties.
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide: Lacks the difluoro substituents, which affects its reactivity and interactions.
Other fluorinated benzamides: These compounds may have different substitution patterns, leading to variations in their properties and applications.
Uniqueness
3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is unique due to the combination of difluoro substituents and the oxazole moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-14-7-6-12(8-15(14)19)17(22)20-10-13-9-16(23-21-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBGSZNSJRPLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2974445.png)



![5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2974453.png)

![Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2974457.png)
![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2974459.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2974461.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2974462.png)
![7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B2974463.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2974465.png)

